An In-Depth Technical Guide to the Chemical Properties of 6-Bromoindole-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties of 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted indole scaffold and a reactive aldehyde group, make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the core chemical properties of 6-Bromoindole-3-carbaldehyde, detailed experimental protocols, and an exploration of its biological significance.
Core Chemical and Physical Properties
6-Bromoindole-3-carbaldehyde is a solid, typically appearing as a pale yellow to brown crystalline powder.[1] The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [2][3][4] |
| Molecular Weight | 224.05 g/mol | [2][3][4] |
| Melting Point | 202-206 °C | [2][5] |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| CAS Number | 17826-04-9 | [2][3] |
| MDL Number | MFCD00792689 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-Bromoindole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A spectrum is available for reference.[6]
-
¹³C NMR: A spectrum is available for reference.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromoindole-3-carbaldehyde is characterized by absorption bands corresponding to its key functional groups. The most prominent peaks are expected for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and C-H and C=C stretching vibrations of the aromatic system. A reference IR spectrum is available for this compound.[7][8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 6-Bromoindole-3-carbaldehyde. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, which is characteristic of halogenated aromatic compounds.[9][10][11]
Solubility
6-Bromoindole-3-carbaldehyde exhibits limited solubility in water but is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Quantitative solubility data is not widely reported and is best determined empirically for specific applications.
Synthesis and Purification
The most common and effective method for the synthesis of 6-Bromoindole-3-carbaldehyde is the Vilsmeier-Haack reaction.[12][13] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 6-bromoindole.
Vilsmeier-Haack Reaction: Experimental Protocol
This protocol provides a general guideline for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole.[14]
Materials:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (typically below 10°C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 6-bromoindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction mixture cool.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude 6-Bromoindole-3-carbaldehyde can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][15]
Figure 1. A simplified workflow diagram of the Vilsmeier-Haack synthesis of 6-Bromoindole-3-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 6-Bromoindole-3-carbaldehyde is primarily dictated by the aldehyde functional group and the bromo-substituted indole ring.
-
Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of transformations. It can undergo reduction to form the corresponding alcohol (6-bromo-1H-indol-3-yl)methanol, oxidation to yield 6-bromoindole-3-carboxylic acid, and condensation reactions with amines and other nucleophiles to form imines and other derivatives.[16]
-
Indole Ring Reactivity: The bromine atom at the 6-position deactivates the benzene ring towards electrophilic substitution but can participate in cross-coupling reactions. The indole nitrogen can be alkylated or acylated under appropriate conditions.
Biological Activity and Signaling Pathways
Bromoindole derivatives are recognized for their diverse biological activities, and 6-Bromoindole-3-carbaldehyde serves as a key precursor for many of these bioactive molecules.
Antimicrobial Activity
Derivatives of 6-bromoindole have demonstrated notable antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to permeabilization and depolarization.[16][17][18] This disruption of the cell's physical integrity is a key factor in their bactericidal effects.
Anticancer Potential and Signaling Pathway Modulation
Indole compounds, in general, are known to interact with various signaling pathways implicated in cancer progression. While direct studies on 6-Bromoindole-3-carbaldehyde are limited, its derivatives and related bromoindoles have been shown to modulate key cellular signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[19]
-
NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some indole derivatives have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[20]
-
Kinase Inhibition: Bromoindole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling. For instance, some have shown inhibitory activity against receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[11][21]
Figure 2. An overview of key signaling pathways potentially targeted by bromoindole derivatives, leading to anticancer and anti-inflammatory effects.
Applications in Research and Drug Development
6-Bromoindole-3-carbaldehyde is a valuable starting material in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory agents.[16]
-
Organic Synthesis: The reactivity of its functional groups allows for its use in the construction of complex heterocyclic systems.[16]
-
Materials Science: The indole core is a component of various organic materials, and bromo-substitution can be used to tune their electronic and photophysical properties.
Conclusion
6-Bromoindole-3-carbaldehyde is a chemically versatile and biologically significant molecule. Its well-defined chemical properties, coupled with its accessibility through established synthetic routes like the Vilsmeier-Haack reaction, make it an important tool for researchers. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a lead compound in drug discovery and development. Further investigation into its specific interactions with biological targets and signaling pathways will undoubtedly continue to fuel innovation in these critical fields.
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